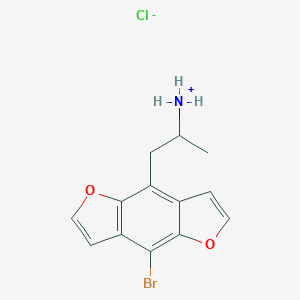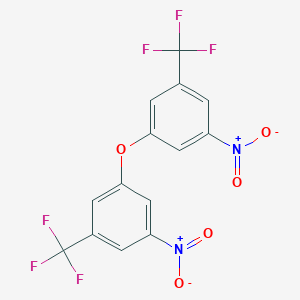![molecular formula C17H25NO2 B145566 ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate CAS No. 134984-77-3](/img/structure/B145566.png)
ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate, also known as SMM-189, is a small molecule antagonist of the chemokine receptor CXCR4. The CXCR4 receptor is involved in a variety of biological processes, including immune cell trafficking, cancer metastasis, and stem cell homing. SMM-189 has been shown to have potential therapeutic applications in various diseases, including cancer, HIV, and cardiovascular diseases.
作用機序
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate acts as an antagonist of the CXCR4 receptor, which is involved in immune cell trafficking, cancer metastasis, and stem cell homing. By blocking the CXCR4 receptor, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate inhibits the migration of immune cells, cancer cells, and stem cells to their respective target tissues. This leads to a reduction in disease progression and metastasis.
生化学的および生理学的効果
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to have several biochemical and physiological effects. In cancer, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to inhibit the migration and invasion of breast cancer cells. In HIV, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to inhibit the entry of the virus into host cells. In cardiovascular diseases, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to reduce the formation of atherosclerotic plaques. ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has also been found to have anti-inflammatory effects by inhibiting the migration of immune cells to inflamed tissues.
実験室実験の利点と制限
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high degree of selectivity for the CXCR4 receptor. It is also relatively easy to synthesize and has good stability. However, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the research on ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to develop more potent and selective CXCR4 antagonists based on the structure of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate. Additionally, the mechanisms underlying the anti-inflammatory effects of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate could be further investigated to identify new targets for drug development. Finally, the pharmacokinetics and pharmacodynamics of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate could be studied in more detail to optimize its therapeutic potential.
合成法
The synthesis of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate involves a multi-step process, starting with the reaction of 4-methylpiperidine-2-carboxylic acid with (1R)-1-phenylethylamine to form the corresponding amide. This amide is then treated with ethyl chloroformate to yield the desired ester, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate. The overall yield of this synthesis is approximately 30%.
科学的研究の応用
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to have potential therapeutic applications in various diseases, including cancer, HIV, and cardiovascular diseases. In cancer, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to inhibit the metastasis of breast cancer cells by blocking the CXCR4 receptor. In HIV, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to inhibit the entry of the virus into host cells by blocking the CXCR4 receptor. In cardiovascular diseases, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to reduce the formation of atherosclerotic plaques by blocking the CXCR4 receptor.
特性
CAS番号 |
134984-77-3 |
|---|---|
製品名 |
ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
分子式 |
C17H25NO2 |
分子量 |
275.4 g/mol |
IUPAC名 |
ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,13-14,16H,4,10-12H2,1-3H3/t13-,14+,16-/m0/s1 |
InChIキー |
VCWVJJJJCQJWOU-LZWOXQAQSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1C[C@H](CCN1[C@H](C)C2=CC=CC=C2)C |
SMILES |
CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C |
正規SMILES |
CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



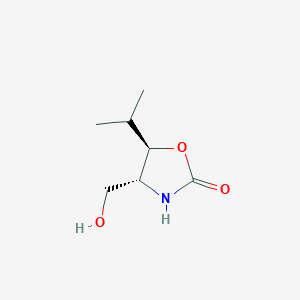
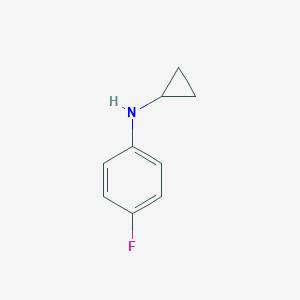
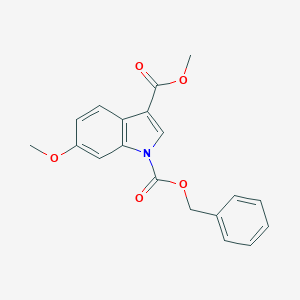
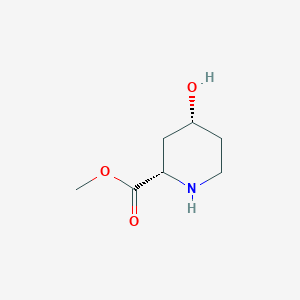
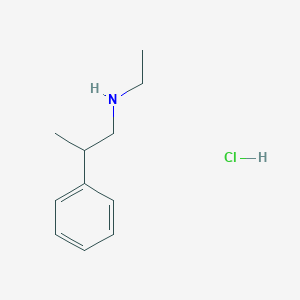
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)
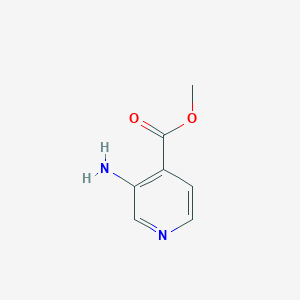
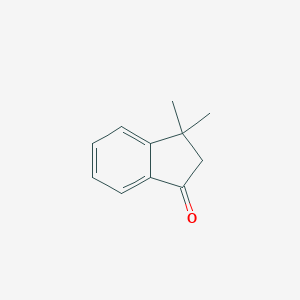

![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)

